molecular formula C14H15N3O4 B7575664 3-[[(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]benzoic acid

3-[[(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]benzoic acid

Cat. No. B7575664
M. Wt: 289.29 g/mol
InChI Key: XZSWBDQSUFNWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]benzoic acid, also known as MDPB, is a compound that has been widely studied for its potential applications in scientific research. MDPB is a member of the pyridazine family of compounds, and its unique chemical structure makes it an interesting target for investigation.

Mechanism of Action

3-[[(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]benzoic acid has been shown to act as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a role in the regulation of glucose metabolism. By inhibiting DPP-IV, 3-[[(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]benzoic acid may have potential applications in the treatment of diabetes and related metabolic disorders.
Biochemical and Physiological Effects:
In addition to its effects on DPP-IV, 3-[[(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]benzoic acid has been shown to have other biochemical and physiological effects. For example, 3-[[(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]benzoic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This suggests that 3-[[(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]benzoic acid may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[[(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]benzoic acid in lab experiments is its well-characterized chemical structure, which allows for precise control over experimental conditions. Additionally, 3-[[(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]benzoic acid has been shown to be relatively stable under a variety of conditions, making it a useful tool for long-term studies. However, one limitation of using 3-[[(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]benzoic acid is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on 3-[[(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]benzoic acid. One area of interest is the development of new analogs of 3-[[(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]benzoic acid with improved potency and selectivity for specific targets. Additionally, further studies are needed to fully understand the mechanisms of action of 3-[[(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]benzoic acid and its effects on various physiological processes. Finally, there is potential for the development of 3-[[(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]benzoic acid-based therapeutics for the treatment of various diseases, including diabetes and inflammatory disorders.

Synthesis Methods

3-[[(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]benzoic acid can be synthesized via a multi-step process involving the condensation of 2-aminobenzoic acid with 2-chloromethyl-1-methylpyridinium iodide, followed by reaction with hydrazine hydrate and acetic anhydride. This method has been described in detail in the scientific literature.

Scientific Research Applications

3-[[(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]benzoic acid has been investigated for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 3-[[(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]benzoic acid has been studied as a potential lead compound for the development of new drugs targeting various diseases. In biochemistry, 3-[[(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]benzoic acid has been used as a tool to study the mechanisms of enzyme inhibition and protein-ligand interactions. In pharmacology, 3-[[(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]benzoic acid has been investigated for its effects on various physiological processes, including inflammation and pain.

properties

IUPAC Name

3-[[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-17-12(18)6-5-11(16-17)13(19)15-8-9-3-2-4-10(7-9)14(20)21/h2-4,7H,5-6,8H2,1H3,(H,15,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSWBDQSUFNWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)NCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]benzoic acid

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